molecular formula C7H3BrN4 B12921494 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile CAS No. 87597-33-9

5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile

Katalognummer: B12921494
CAS-Nummer: 87597-33-9
Molekulargewicht: 223.03 g/mol
InChI-Schlüssel: KEPJAZHQULOGKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H4BrN3. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry . The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize impurities and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the bromine atom and the nitrile group makes it a versatile intermediate for various chemical transformations and applications .

Eigenschaften

CAS-Nummer

87597-33-9

Molekularformel

C7H3BrN4

Molekulargewicht

223.03 g/mol

IUPAC-Name

5-bromoimidazo[1,2-a]pyrazine-2-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-2-10-3-7-11-5(1-9)4-12(6)7/h2-4H

InChI-Schlüssel

KEPJAZHQULOGKN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C=C(N=C2C=N1)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.